

A Technical Guide to the History and Discovery of N-Nitrosodimethylamine (NDMA)

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Compound of Interest

Compound Name: *N*-Nitrosodimethylamine

Cat. No.: B1204394

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Introduction

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, a member of the N-nitrosamine class of compounds, that has garnered significant attention due to its potent carcinogenic properties. Initially investigated for its industrial applications, the discovery of its toxicity and carcinogenicity has made it a subject of extensive research in toxicology, oncology, and more recently, in pharmaceutical sciences due to its emergence as a contaminant in certain drug products. This technical guide provides an in-depth exploration of the history, discovery, and the fundamental science underpinning the activity of NDMA.

Early History and Synthesis

The first synthesis of NDMA is not prominently documented in historical records, but the general reaction for the formation of N-nitrosamines has been known for over a century. The most common laboratory synthesis involves the reaction of dimethylamine with a nitrosating agent, such as nitrous acid (HONO), which is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.

Experimental Protocol: Laboratory Synthesis of N-Nitrosodimethylamine

This protocol describes a general method for the laboratory synthesis of NDMA. Caution: NDMA is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood.

Materials:

- Dimethylamine hydrochloride
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve dimethylamine hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.
- Slowly add a concentrated solution of sodium nitrite to the cooled dimethylamine solution with continuous stirring.
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C . The reaction is typically carried out at a pH between 3 and 5.

- Allow the reaction to proceed for several hours at a low temperature.
- After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.
- Extract the aqueous solution multiple times with dichloromethane using a separatory funnel.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent using a rotary evaporator to yield crude NDMA.
- The product can be further purified by distillation.

Discovery of Carcinogenicity: The Seminal Work of Magee and Barnes

The pivotal discovery of NDMA's carcinogenic properties was made by Peter Magee and John Barnes in 1956.^[1] Their research, published in the British Journal of Cancer, was the first to definitively demonstrate that this simple, water-soluble compound could induce malignant tumors in rats.^[1]

Experimental Protocol: Magee and Barnes (1956) Carcinogenicity Study in Rats

The following is a summary of the experimental design employed by Magee and Barnes, which established the carcinogenicity of NDMA.

Animals:

- Albino rats of the Porton strain.

Diet and Dosing:

- Rats were fed a diet containing NDMA at concentrations of 50 parts per million (ppm).
- The NDMA was incorporated into a cubed diet.

Study Design:

- A group of rats was fed the NDMA-containing diet.
- A control group of rats received the same diet without NDMA.
- The animals were observed over their lifespan, and their health was monitored.

Endpoint Analysis:

- Surviving animals were sacrificed when they became moribund.
- A full post-mortem examination was conducted on all animals.
- Tissues, particularly the liver, were fixed, sectioned, and examined histopathologically.

Key Findings and Quantitative Data

The study by Magee and Barnes produced striking results, with a high incidence of liver tumors in the rats fed NDMA.

Dietary Concentration of NDMA	Number of Rats	Number of Rats with Liver Tumors	Tumor Incidence (%)	Reference
50 ppm	12	10	83%	[1]
Control	Not specified	0	0%	[1]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

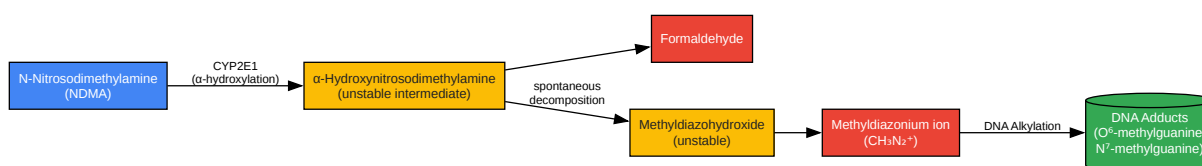
Subsequent research elucidated the mechanism by which NDMA exerts its carcinogenic effects. It is not the parent compound that is directly carcinogenic, but rather its metabolic products. The primary pathway involves oxidative metabolism by cytochrome P450 enzymes in the liver.

The Role of Cytochrome P450 2E1

The key enzyme responsible for the metabolic activation of NDMA is Cytochrome P450 2E1 (CYP2E1).[2][3] This enzyme catalyzes the α -hydroxylation of one of the methyl groups of NDMA.

Signaling Pathway of NDMA Metabolic Activation

The metabolic activation of NDMA can be visualized as a multi-step process leading to the formation of a highly reactive electrophile that damages DNA.



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